molecular formula C13H17NO4 B1278568 3-((tert-Butoxycarbonyl)amino)-4-methylbenzoic acid CAS No. 231958-04-6

3-((tert-Butoxycarbonyl)amino)-4-methylbenzoic acid

Cat. No. B1278568
CAS RN: 231958-04-6
M. Wt: 251.28 g/mol
InChI Key: ITZUJURBEZPZOD-UHFFFAOYSA-N
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Description

The compound “3-((tert-Butoxycarbonyl)amino)-4-methylbenzoic acid” is a type of tert-butyloxycarbonyl (Boc)-protected amino acid . Boc-protected amino acids are commonly used in peptide synthesis because they can protect the amino group from unwanted reactions .


Synthesis Analysis

Boc-protected amino acids can be synthesized by neutralizing imidazolium hydroxide with commercially available Boc-protected amino acids . The resulting protected amino acids can then be used as starting materials in dipeptide synthesis with commonly used coupling reagents .


Molecular Structure Analysis

The molecular formula of “3-((tert-Butoxycarbonyl)amino)-4-methylbenzoic acid” is C9H17NO4 . Its InChI is 1S/C9H17NO4/c1-6(5-7(11)12)10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12) . The canonical SMILES is CC(CC(=O)O)NC(=O)OC©©C .


Chemical Reactions Analysis

Boc-protected amino acids have been used in solution-phase amide formation under thermal heating . They can also be used as efficient reactants and reaction media in organic synthesis when their reactive side chain and N-terminus are chemically protected .


Physical And Chemical Properties Analysis

The molecular weight of “3-((tert-Butoxycarbonyl)amino)-4-methylbenzoic acid” is 203.24 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . It also has a rotatable bond count of 5 .

Scientific Research Applications

Peptide Synthesis

Boc-3-amino-4-methylbenzoic acid is extensively used in peptide synthesis. The tert-butoxycarbonyl (Boc) group serves as a protective group for amino acids during the synthesis of peptides. It prevents unwanted side reactions by protecting the amine functionality until it is removed under mild acidic conditions .

Dipeptide Synthesis

This compound is also utilized in dipeptide synthesis. Researchers have developed room-temperature ionic liquids derived from Boc-protected amino acids, which are used as starting materials in dipeptide synthesis. These ionic liquids facilitate the synthesis process and improve yields .

Synthesis of Ionic Liquids

The Boc group is instrumental in the synthesis of amino acid ionic liquids (AAILs). These AAILs are used as synthetic support, cleavage reagents, and solvents in peptide synthesis. The Boc-protected AAILs are particularly valuable because they can be used as efficient reactants and reaction media in organic synthesis when their reactive side chain and N-terminus are chemically protected .

Optimization of Synthetic Processes

The Boc-3-amino-4-methylbenzoic acid is used to study the influence of reaction conditions on the yield of desired products. This research is crucial for optimizing and individualizing the synthesis of Boc derivatives of amino acids .

Development of Ion Channel Blockers

Researchers have reported the use of Boc-protected amino acids in the synthesis of various peptides that function as ion channel blockers. These compounds are significant in the development of treatments for diseases related to ion channel dysfunction.

Creation of Antimicrobial Peptides

The compound has applications in the development of antimicrobial peptides. These peptides are part of the innate immune response and are promising agents in the fight against antibiotic-resistant bacteria.

Mechanism of Action

Target of Action

It’s known that boc-protected amino acids are widely used in peptide synthesis . Therefore, it can be inferred that the targets could be proteins or enzymes involved in peptide synthesis or modification.

Mode of Action

Boc-3-amino-4-methylbenzoic acid, like other Boc-protected amino acids, is used in peptide synthesis. The Boc group serves as a protective group for the amino function during the synthesis process . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases .

Biochemical Pathways

Given its use in peptide synthesis, it can be inferred that it plays a role in the biochemical pathways related to protein synthesis and modification .

Pharmacokinetics

It’s known that boc-protected amino acids are used in peptide synthesis, which suggests that they are likely to be metabolized and excreted following their role in peptide formation .

Result of Action

The molecular and cellular effects of Boc-3-amino-4-methylbenzoic acid’s action are likely related to its role in peptide synthesis. By protecting the amino function during synthesis, Boc-3-amino-4-methylbenzoic acid allows for the formation of peptides without unwanted side reactions . This can lead to the successful synthesis of the desired peptide.

Action Environment

The action of Boc-3-amino-4-methylbenzoic acid can be influenced by various environmental factors. For instance, the formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions . Additionally, the Boc group is stable towards most nucleophiles and bases

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity with the respiratory system being a target organ .

properties

IUPAC Name

4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-8-5-6-9(11(15)16)7-10(8)14-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZUJURBEZPZOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40442829
Record name 3-[(tert-Butoxycarbonyl)amino]-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((tert-Butoxycarbonyl)amino)-4-methylbenzoic acid

CAS RN

231958-04-6
Record name 3-[(tert-Butoxycarbonyl)amino]-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-{[(tert-butoxy)carbonyl]amino}-4-methylbenzoic acid
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